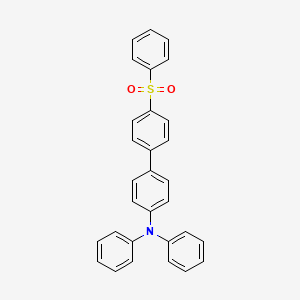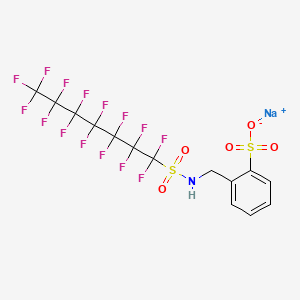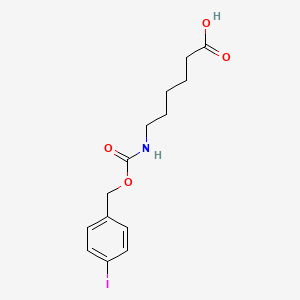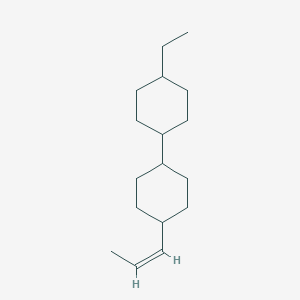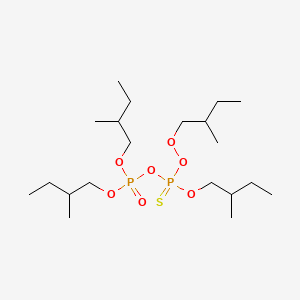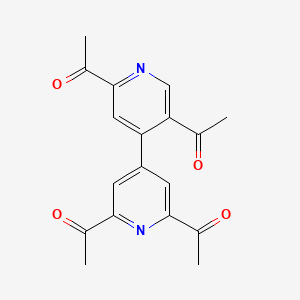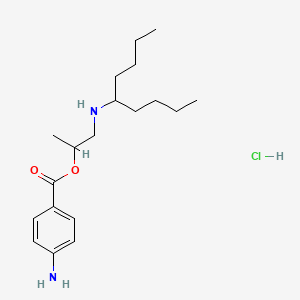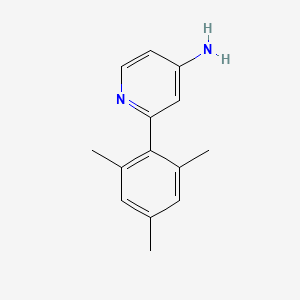
2-Mesityl-4-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mesityl-4-pyridinamine is a heterocyclic organic compound with the molecular formula C14H16N2. It is characterized by the presence of a pyridine ring substituted with a mesityl group at the 2-position and an amine group at the 4-position.
Métodos De Preparación
The synthesis of 2-Mesityl-4-pyridinamine typically involves the reaction of 2,4,6-trimethylphenyl (mesityl) derivatives with pyridine derivatives under specific conditions. One common method involves the use of mesityl chloride and 4-aminopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Análisis De Reacciones Químicas
2-Mesityl-4-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amine group to an amine derivative.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Mesityl-4-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which 2-Mesityl-4-pyridinamine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific application and target .
Comparación Con Compuestos Similares
2-Mesityl-4-pyridinamine can be compared with other similar compounds, such as:
2,4,6-Trimethylphenyl derivatives: These compounds share the mesityl group but differ in the position and nature of other substituents.
Pyridine derivatives: Compounds like 2-aminopyridine or 4-aminopyridine have similar pyridine rings but lack the mesityl group.
Pyridinium salts: These compounds, such as pyridinium chloride, have a positively charged nitrogen atom and are used in different contexts.
Propiedades
Número CAS |
887919-37-1 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C14H16N2/c1-9-6-10(2)14(11(3)7-9)13-8-12(15)4-5-16-13/h4-8H,1-3H3,(H2,15,16) |
Clave InChI |
KQRGLKBOGQEULN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NC=CC(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


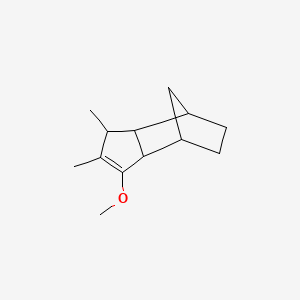
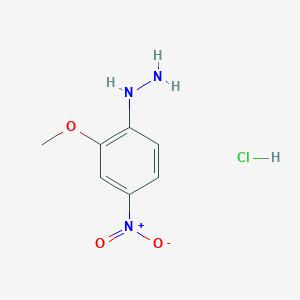
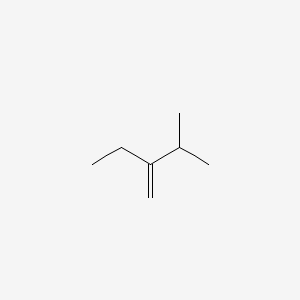
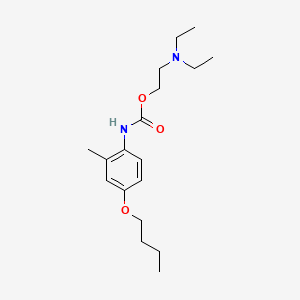
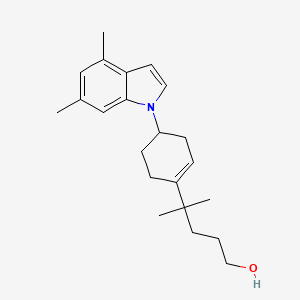
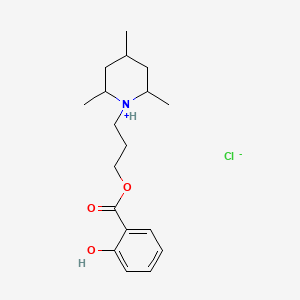
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
